molecular formula C11H19N2O+ B006030 Oxotremorine M CAS No. 63939-65-1

Oxotremorine M

Cat. No.: B006030
CAS No.: 63939-65-1
M. Wt: 195.28 g/mol
InChI Key: CANZROMYQDHYHR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxotremorine M, also known as Oxo, is a potent and non-selective agonist of the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .

Mode of Action

Oxo interacts with its targets, the mAChRs, to exert its effects . It has been shown to potentiate NMDA receptors by muscarinic receptor-dependent and independent mechanisms . This interaction leads to various changes in the cellular environment, including modulation of oxidative stress and neuroinflammation phenomena .

Biochemical Pathways

Oxo’s interaction with mAChRs affects several biochemical pathways. It has been found to exert neurotrophic functions in primary neurons and modulate oxidative stress and neuroinflammation phenomena in the brain . These effects are particularly relevant in the context of neurodegenerative disorders like Alzheimer’s disease, where oxidative stress and chronic neuroinflammation are key pathological features .

Result of Action

Oxo’s action results in several molecular and cellular effects. In an in vitro model of Alzheimer’s disease, Oxo treatment was found to enhance cell survival, increase neurite length, and counteract DNA fragmentation induced by Aβ 1-42 peptide . It was also able to block oxidative stress and mitochondrial morphological/functional impairment associated with Aβ 1-42 cell exposure .

Biochemical Analysis

Biochemical Properties

Oxotremorine M plays a significant role in biochemical reactions by interacting with muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors that mediate various physiological functions, including neurotransmission, smooth muscle contraction, and glandular secretion . This compound binds to these receptors, leading to the activation of downstream signaling pathways. It has been shown to modulate the activity of enzymes such as acetylcholinesterase, which breaks down acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, this compound interacts with proteins involved in oxidative stress response, such as superoxide dismutase and heat shock protein 70, providing neuroprotection against oxidative damage .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it promotes cell survival, neurite outgrowth, and counteracts DNA fragmentation induced by amyloid-beta peptides . This compound also modulates oxidative stress and mitochondrial function, protecting cells from oxidative damage and mitochondrial dysfunction . In addition to its neuroprotective effects, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the production of pro-inflammatory cytokines and enhance the expression of antioxidant enzymes, thereby reducing neuroinflammation and oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, leading to the activation of G protein-coupled signaling pathways . This activation results in the modulation of various downstream effectors, including enzymes, ion channels, and transcription factors. This compound enhances cholinergic neurotransmission by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . It also activates antioxidant response pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes and protects cells from oxidative damage . Furthermore, this compound modulates mitochondrial function by enhancing the expression of proteins involved in mitochondrial biogenesis and function, thereby improving cellular energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods, making it suitable for long-term experiments . Its effects on cellular function may vary depending on the duration of exposure. Short-term exposure to this compound has been shown to enhance cell survival and neurite outgrowth, while long-term exposure may lead to adaptive changes in cellular signaling pathways and gene expression . Additionally, this compound has been found to reduce oxidative stress and neuroinflammation over time, providing sustained neuroprotection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance cholinergic neurotransmission, improve cognitive function, and provide neuroprotection in animal models of neurodegenerative diseases . High doses of this compound may lead to adverse effects, such as tremors, ataxia, and spasticity, similar to the symptoms observed in Parkinsonism . These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to cholinergic neurotransmission and oxidative stress response . It interacts with enzymes such as acetylcholinesterase, which breaks down acetylcholine, and superoxide dismutase, which neutralizes reactive oxygen species . By modulating these enzymes, this compound enhances cholinergic neurotransmission and reduces oxidative stress, providing neuroprotection . Additionally, this compound has been shown to influence metabolic flux and metabolite levels, further contributing to its neuroprotective effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its effects on mitochondrial function and oxidative stress response . The localization and accumulation of this compound within cells are crucial for its neuroprotective effects, as it allows the compound to target specific cellular processes and pathways .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Studies have shown that this compound can localize to various subcellular compartments, including the mitochondria, endoplasmic reticulum, and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific compartments . The presence of this compound in these compartments allows it to modulate mitochondrial function, protein folding, and gene expression, thereby providing neuroprotection and enhancing cellular function .

Preparation Methods

The synthesis of oxotremorine-M involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of pyrrolidine with propargyl bromide to form N-propargylpyrrolidine. This intermediate is then reacted with 2-pyrrolidone to yield oxotremorine-M . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Oxotremorine-M undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxotremorine-M can lead to the formation of oxotremorine-N-oxide, while reduction can yield N-methylpyrrolidine derivatives .

Properties

IUPAC Name

trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N2O/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14/h6-10H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZROMYQDHYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#CCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63939-65-1
Record name N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-aminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63939-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxotremorine M
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063939651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63939-65-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OXOTREMORINE M
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWS78J9ZUJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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